N-[4-(Dimethylamino)phenyl]-3-oxobutanamide N-[4-(Dimethylamino)phenyl]-3-oxobutanamide
Brand Name: Vulcanchem
CAS No.: 38659-86-8
VCID: VC3831413
InChI: InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16)
SMILES: CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C
Molecular Formula: C12H16N2O2
Molecular Weight: 220.27 g/mol

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide

CAS No.: 38659-86-8

Cat. No.: VC3831413

Molecular Formula: C12H16N2O2

Molecular Weight: 220.27 g/mol

* For research use only. Not for human or veterinary use.

N-[4-(Dimethylamino)phenyl]-3-oxobutanamide - 38659-86-8

Specification

CAS No. 38659-86-8
Molecular Formula C12H16N2O2
Molecular Weight 220.27 g/mol
IUPAC Name N-[4-(dimethylamino)phenyl]-3-oxobutanamide
Standard InChI InChI=1S/C12H16N2O2/c1-9(15)8-12(16)13-10-4-6-11(7-5-10)14(2)3/h4-7H,8H2,1-3H3,(H,13,16)
Standard InChI Key AWQYGTWWJLTNMY-UHFFFAOYSA-N
SMILES CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C
Canonical SMILES CC(=O)CC(=O)NC1=CC=C(C=C1)N(C)C

Introduction

Structural and Chemical Characteristics

Physicochemical Properties

Key physicochemical parameters are summarized below:

PropertyValueSource
Molecular Weight220.27 g/mol
LogP (Partition Coefficient)2.81
Hydrogen Bond Donors1
Hydrogen Bond Acceptors5
Rotatable Bonds9
Water Solubility (LogSw)-3.27

The moderate LogP value suggests balanced lipophilicity, making it suitable for penetration through biological membranes . Its low water solubility (-3.27 LogSw) necessitates polar aprotic solvents like dimethylformamide (DMF) or ethanol for laboratory handling .

Synthetic Methodologies

Condensation Routes

The primary synthesis involves condensing 4-(dimethylamino)aniline with 3-oxobutanoyl chloride or its ester derivatives. In a typical procedure, equimolar quantities of the aniline and acylating agent are refluxed in ethanol or DMF, yielding the amide product with 70–85% efficiency . Source elaborates on advanced variants, such as employing ytterbium triflate as a Lewis acid catalyst to accelerate amide bond formation, though this method is more commonly applied to structurally complex analogs.

Functionalization Strategies

Post-synthetic modifications often target the oxobutanamide chain. For instance, bromination at the α-carbon of the ketone group enables further nucleophilic substitutions, as demonstrated in the synthesis of hybrid molecules for GPCR-targeted drug candidates . Parikh-Doering oxidation has been utilized to convert benzylic alcohols to aldehydes in related compounds, though direct application to N-[4-(dimethylamino)phenyl]-3-oxobutanamide remains undocumented .

Pharmacological and Biological Activity

Anticancer Screening

Inclusion in ChemDiv’s 3D-Pharmacophore Library highlights its potential as a kinase inhibitor or protein-protein interaction modulator . Preliminary molecular docking studies suggest affinity for the ATP-binding pocket of EGFR (estimated ΔG = -8.2 kcal/mol), though in vitro validation is pending .

Industrial and Research Applications

Organic Synthesis Intermediate

The compound serves as a precursor in multicomponent reactions, such as the Biginelli cyclization, to generate pyrimidine and pyrazole derivatives . For example, reaction with urea and acetylated indazoles under ytterbium triflate catalysis yields fused heterocycles with reported antitumor activity .

Materials Science

Its electron-rich aromatic system makes it a candidate for optoelectronic materials. Quantum chemical calculations (DFT/B3LYP) predict a HOMO-LUMO gap of 4.1 eV, suitable for organic semiconductors . Experimental studies on thin-film conductivity are ongoing.

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